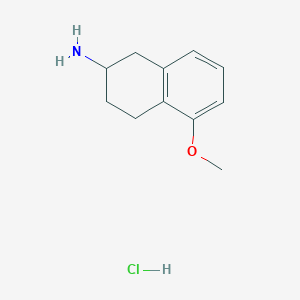

2-amino-5-methoxytetralin HCl

Beschreibung

Contextualizing 2-Amino-5-methoxytetralin HCl within Tetralin-Based Pharmacophores

The tetralin ring system, a bicyclic hydrocarbon, serves as a foundational structure for a multitude of biologically active compounds. researchgate.net A pharmacophore, in the realm of medicinal chemistry, represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dovepress.comnih.gov The tetralin framework, with its unique conformational properties, provides a versatile scaffold for the construction of various pharmacophores. researchgate.net

This compound incorporates key pharmacophoric elements: a lipophilic tetralin backbone, a protonatable amino group, and a methoxy (B1213986) substituent on the aromatic ring. ontosight.ai These features enable it to interact with specific biological targets, notably neurotransmitter receptors. ontosight.aiontosight.ai The rigid structure of the tetralin core, compared to more flexible phenethylamines, helps to lock the molecule into a specific conformation, which can lead to higher receptor selectivity and potency. nih.gov

The strategic placement of the amino and methoxy groups on the tetralin scaffold is crucial for its pharmacological profile. The amino group at the 2-position and the methoxy group at the 5-position contribute to the molecule's affinity and efficacy at various receptors. ontosight.ai This specific substitution pattern has been a key area of investigation in the development of agents targeting the central nervous system. ontosight.ai

Historical Perspective on 2-Aminotetralins in Pharmacological Research

The exploration of 2-aminotetralin derivatives in pharmacology has a rich history, driven by the search for compounds that could modulate neurotransmitter systems. nih.gov Early research in the 1970s identified 2-aminotetralins as a class of compounds with significant dopaminergic activity. nih.gov These initial studies synthesized and screened a series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds with various substituents on both the nitrogen atom and the aromatic ring. nih.gov

The research revealed that dopaminergic activity was inherent to 2-dialkylaminotetralins, with the dipropylamino substitution being particularly effective. nih.gov Furthermore, it was discovered that substitution on the aromatic ring could greatly enhance this activity, with the 5,6-dihydroxy substitution proving to be the most potent. nih.gov These findings supported the hypothesis that an extended conformation of the phenylethylamine moiety, as seen in dopamine (B1211576), is favorable for dopaminergic agonist activity. nih.gov This early work laid the groundwork for the development of a wide array of 2-aminotetralin derivatives with diverse pharmacological properties, including the subject of this article, this compound. wikipedia.orgwikipedia.org

Enantiomeric Significance in Drug Discovery: Focus on (S)-2-Amino-5-methoxytetralin HCl

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. hilarispublisher.comchiroblock.com This is particularly true for this compound, where the (S)-enantiomer has been the focus of significant research due to its specific biological activities. acs.orgnih.govlongshinebiotech.com

The synthesis of enantiomerically pure (S)-2-amino-5-methoxytetralin HCl has been a key objective for medicinal chemists. One successful approach involves the resolution of racemic (±)-2-amino-5-methoxytetralin using a chiral resolving agent, such as (S)-mandelic acid, to yield the desired (S)-enantiomer with high enantiomeric excess. acs.orgresearchgate.net Alternative synthetic strategies have also been developed to improve yield and environmental friendliness, utilizing asymmetric induction in the chiral synthesis process. google.com

Research has demonstrated that the stereochemistry of the aminotetralin scaffold can dramatically influence receptor selectivity. For instance, in a series of 1-amino-tetralin derivatives, the (S)-enantiomer exhibited selective agonist activity at the orexin (B13118510) 2 receptor (OX₂R), while the (R)-enantiomer acted as a potent dual agonist for both orexin 1 and 2 receptors (OX₁R/OX₂R). nih.gov This highlights the critical importance of controlling stereochemistry to achieve desired pharmacological effects. The (S)-configuration of 2-amino-5-methoxytetralin is a crucial intermediate in the synthesis of N-0923, a potent dopamine D₂ agonist that has been investigated for its potential in treating Parkinson's disease. acs.orggoogle.com

| Property | Description | Source |

| Chemical Name | 2-amino-5-methoxytetralin hydrochloride | ontosight.ai |

| Molecular Formula | C₁₁H₁₆ClNO | nih.gov |

| Molecular Weight | 213.7 g/mol | ontosight.ai |

| Synonyms | 5-Methoxy-2-amino-tetralin hydrochloride, 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (B1609782) hydrochloride | ontosight.ai |

| Research Area | Key Findings | Source |

| Pharmacophore | Tetralin backbone with amino and methoxy groups crucial for receptor interaction. | researchgate.netontosight.ai |

| Historical Context | Early studies in the 1970s established 2-aminotetralins as dopamine receptor agonists. | nih.gov |

| Enantioselectivity | The (S)-enantiomer is a key intermediate for potent dopamine D₂ agonists. | acs.org |

| Synthesis | Resolution via diastereomeric salt formation with (S)-mandelic acid is a common method to obtain the (S)-enantiomer. | acs.orgresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLCAQWQPIFKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483987 | |

| Record name | 2-amino-5-methoxytetralin HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3880-88-4 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3880-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-5-methoxytetralin HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis Methodologies for 2 Amino 5 Methoxytetralin Hcl

Diastereomeric Salt Formation and Resolution Techniques

A well-established method for separating enantiomers is through their conversion into diastereomeric salts, which possess different physical properties, allowing for their separation by techniques like crystallization. libretexts.org This approach, known as resolution, is widely used in industrial-scale synthesis due to its scalability. sigmaaldrich.com

The resolution of racemic 2-amino-5-methoxytetralin is effectively achieved by forming diastereomeric salts with a chiral acid. acs.org (S)-Mandelic acid is a commonly employed resolving agent for this purpose. acs.org When racemic 2-amino-5-methoxytetralin is treated with (S)-mandelic acid, two diastereomeric salts are formed: ((S)-2-amino-5-methoxytetralin)-(S)-mandelate and ((R)-2-amino-5-methoxytetralin)-(S)-mandelate. Due to their different solubilities, one diastereomer can be selectively crystallized from a suitable solvent system, such as an ethanol (B145695)/water mixture.

The general procedure involves dissolving the racemic amine in a heated solvent, followed by the stoichiometric addition of the chiral acid. Upon cooling, the less soluble diastereomeric salt precipitates and can be isolated by filtration. kanto.co.jp Subsequent treatment of the isolated salt liberates the enantiomerically enriched amine. libretexts.org Other chiral resolving agents, such as chiral diaroyltartaric acids, have also been utilized for the resolution of similar aminotetralin derivatives. google.com

| Parameter | Condition | Outcome | Reference |

| Resolving Agent | (S)-Mandelic Acid | Forms diastereomeric salts for separation. | acs.org |

| Solvent | Ethanol/Water | Selective crystallization of the (S)-amine–mandelate complex. | |

| Racemization | Heating (R)-enantiomer with Raney Co in xylene | Regenerates racemic mixture for recycling. | acs.org |

| Yield | With resolution and racemization | Overall yield of (S)-1·HCl of 99.7% e.e. in 29% from (±)-1·HCl. | acs.org |

Asymmetric Induction Approaches

Asymmetric induction involves the use of a chiral reagent or catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. york.ac.uk This approach can be more efficient than classical resolution as it avoids the separation of a racemic mixture.

A notable example of asymmetric induction in the synthesis of (S)-2-amino-5-methoxytetralin hydrochloride involves the use of a chiral reagent like R-(+)-α-phenylethylamine. google.com This method starts with the non-chiral substrate 5-methoxy-2-tetralone (B30793). An addition-elimination reaction between 5-methoxy-2-tetralone and R-(+)-α-phenylethylamine forms a chiral intermediate. google.com

Subsequent reduction of this intermediate establishes the desired stereocenter. google.com This method has been shown to produce (S)-2-amino-5-methoxytetralin hydrochloride with a high yield of approximately 68.7%, a purity of 99%, and an enantiomeric excess of 99.9%. google.com This approach significantly improves upon the lower yields often associated with resolution methods, which can be as low as 17% for benzylamination and 23.5% for methoxyamination routes. google.com The molar ratio of the starting ketone to the chiral amine is a critical parameter, with a preferred ratio of 1:2. google.com

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to producing chiral molecules. york.ac.uk In the context of 2-amino-5-methoxytetralin synthesis, recent advances include the use of chiral catalysts for enantioselective reductive amination. For instance, iridium-based catalysts, such as Ir-PSA complexes, have been developed for the asymmetric reductive amination of ketones, including 2-tetralones. kanto.co.jpkanto.co.jp

These catalysts, in combination with a chiral auxiliary, can facilitate the conversion of ketones to optically active amines with high yield and stereoselectivity. kanto.co.jp While these methods show great promise for reducing the number of synthetic steps and improving yields, they can still be considered experimental for this specific compound. A limitation can be the need for specialized and often expensive catalysts. However, the development of recyclable catalysts can mitigate this drawback. mdpi.com

Multi-Step Synthetic Strategies for 2-Amino-5-methoxytetralin HCl Precursors

The synthesis of this compound often begins with the construction of its key precursor, 5-methoxy-2-tetralone. google.com This ketone is a commercially available starting material. One synthetic route to the racemic aminotetralin involves the Birch reduction of 1,6-dimethoxynaphthalene, followed by reductive amination of the resulting 5-methoxy-2-tetralone. acs.org The reductive amination can be carried out using aqueous ammonia (B1221849) over a Raney Ni catalyst under a hydrogen atmosphere. acs.org

| Precursor | Starting Material | Key Transformation | Reagents | Reference |

| (±)-2-amino-5-methoxytetralin | 1,6-dimethoxynaphthalene | Birch Reduction | - | acs.org |

| 5-methoxy-2-tetralone | Precursor from Birch Reduction | Reductive Amination | aq. NH3, Raney Ni, H2 | acs.org |

| (S)-2-amino-5-methoxytetralin | 5-methoxy-2-tetralone | Asymmetric Induction | R-(+)-α-phenylethylamine, reducing agent | google.com |

Birch Reduction of Naphthalene (B1677914) Derivatives

One established pathway to synthesize the racemic precursor of 2-amino-5-methoxytetralin involves the Birch reduction of a naphthalene derivative. acs.orgresearchgate.net This reaction is a cornerstone of organic synthesis for converting aromatic rings into partially saturated structures. numberanalytics.commasterorganicchemistry.com

The process typically starts with 1,6-dimethoxynaphthalene. acs.org In a Birch reduction, this substrate is treated with an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, with an alcohol like ethanol serving as a proton source. numberanalytics.commasterorganicchemistry.com This reaction selectively reduces the aromatic ring to form a 1,4-cyclohexadiene (B1204751) derivative. numberanalytics.com The resulting intermediate from the Birch reduction is then converted through subsequent steps, including reductive amination, to yield racemic (±)-2-amino-5-methoxytetralin. acs.orgresearchgate.net This racemic mixture then requires a chiral resolution step to isolate the desired (S)-enantiomer. acs.org

Reductive Amination of 5-Methoxy-2-tetralone

Reductive amination of the key intermediate, 5-methoxy-2-tetralone, is a widely used and versatile method for synthesizing 2-amino-5-methoxytetralin. acs.orgguidechem.com This can be accomplished through direct amination to produce a racemic mixture or through asymmetric methods to directly favor the formation of the desired (S)-enantiomer.

A direct approach involves reacting 5-methoxy-2-tetralone with aqueous ammonia over a Raney Nickel (Ni) catalyst under a hydrogen atmosphere. acs.orgresearchgate.net This method produces the racemic amine, (±)-2-amino-5-methoxytetralin, which must then be resolved. acs.org

Table 1: Conditions for Direct Reductive Amination

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 5-Methoxy-2-tetralone | acs.org |

| Reagent | Aqueous Ammonia (NH₃) | acs.org |

| Catalyst | Raney Nickel | acs.org |

| Atmosphere | Hydrogen (H₂) | acs.org |

| Pressure | 2.9–3.9 bar | acs.org |

| Temperature | 70–80 °C | acs.org |

| Product | (±)-2-Amino-5-methoxytetralin | acs.org |

More advanced, asymmetric approaches utilize chiral auxiliaries or catalysts to induce stereoselectivity. One patented method involves reacting 5-methoxy-2-tetralone with a chiral amine, R-(+)-α-phenylethylamine. google.com This reaction forms a chiral imine intermediate, which is then reduced by an agent like sodium borohydride (B1222165) (NaBH₄). google.com This reduction step preferentially forms the (S)-enantiomer of the amine. The chiral auxiliary (the phenylethyl group) is subsequently removed via catalytic hydrogenation to yield the final product, (S)-2-amino-5-methoxytetralin HCl, with high enantiomeric excess. google.com This asymmetric induction method avoids the significant material loss inherent in resolving a racemic mixture, achieving yields of approximately 68.7%. google.com

Table 2: Asymmetric Synthesis via Chiral Auxiliary

| Step | Reagents & Catalysts | Solvents | Temperature | Product | Source |

|---|---|---|---|---|---|

| 1. Imine Formation | 5-methoxy-2-tetralone, R-(+)-α-phenylethylamine, Acid catalyst (e.g., methanesulfonic acid) | Toluene, Butyl acetate, Methyl tert-butyl ether | Not specified | N—(R)-phenylethyl-5-methoxy-1,2,3,4-tetralin-2-imine | google.com |

| 2. Reduction | Reducing agent (e.g., NaBH₄, KBH₄) | Tetrahydrofuran, Ethanol, Methanol | -30 °C to 20 °C | Chiral secondary amine intermediate | google.com |

| 3. Debenzylation | H₂, Palladium-carbon catalyst (Pd/C) | C₁-C₄ alcohols, Tetrahydrofuran, Water | 50 °C to 120 °C | (S)-2-amino-5-methoxytetralin | google.com |

Other modern strategies include enzymatic reductive amination and the use of specialized chiral iridium catalysts (Ir-PSA series), which are particularly effective for the asymmetric reductive amination of 2-tetralones. lookchem.comkanto.co.jp

Regeneration of Racemic Mixtures for Increased Throughput

In syntheses that proceed through a racemic mixture, classical resolution is used to separate the desired (S)-enantiomer from the undesired (R)-enantiomer, often through diastereomeric salt formation with a chiral acid like (S)-mandelic acid. acs.orgresearchgate.netsigmaaldrich.com A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is only 50%.

Green Chemistry Principles in this compound Synthesis

Patented asymmetric synthesis routes are described as "environmentally friendly" due to shorter synthetic pathways and reduced pollution compared to older methods. google.com A key green strategy is the use of catalysis, including biocatalysis. lookchem.com The development of enzymatic reductive amination processes for producing 2-aminotetralin derivatives represents a significant step forward. lookchem.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering a sustainable alternative to traditional metal catalysts and harsh reagents. lookchem.com Furthermore, the move away from classical resolution by employing asymmetric synthesis or efficient racemization of the unwanted enantiomer aligns with green chemistry principles by improving atom economy. acs.orgsioc-journal.cn

Solvent Selection and Reaction Condition Optimization for Environmental Sustainability

Solvent selection and the optimization of reaction conditions are critical components of green chemistry. asianpubs.orgrsc.org Traditional organic syntheses often rely on volatile and hazardous solvents. rasayanjournal.co.in In the synthesis of 2-amino-5-methoxytetralin, efforts have been made to use more environmentally acceptable solvents. For example, some protocols favor the use of alcohols like ethanol and methanol, or ethers such as tetrahydrofuran, over chlorinated solvents or aromatic hydrocarbons like benzene (B151609) and toluene. google.com The ideal green solvent is non-toxic, biodegradable, and sourced from renewable feedstocks. researchgate.net

Optimizing reaction conditions for environmental sustainability involves several approaches:

Catalysis: The use of catalytic methods, whether with palladium-on-carbon, Raney nickel, or advanced iridium complexes, is inherently greener than using stoichiometric reagents because catalysts are used in small amounts and can often be recycled. google.comacs.orgkanto.co.jp

Biocatalysis: Employing enzymes for key steps like reductive amination minimizes energy consumption and waste production. lookchem.com

Mechanochemistry: As an alternative to the traditional Birch reduction which uses hazardous liquid ammonia, mechanochemical methods that perform reactions by grinding substances together are being explored. taltech.ee Recent breakthroughs have shown that safer, earth-abundant metals like calcium and magnesium can be used in solvent-free mechanochemical Birch reductions, offering a potentially transformative green approach for the future. taltech.ee

By optimizing these factors, the synthesis of this compound can be made safer, more efficient, and more aligned with the principles of sustainable industrial production. sioc-journal.cn

Pharmacological Receptor Interactions and Ligand Binding Studies

Dopaminergic System Interactions

The compound is recognized as a dopamine (B1211576) receptor agonist. ontosight.ai The dopamine receptor system, comprising D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes, is crucial for regulating movement, motivation, and various cognitive processes. frontiersin.org Dysregulation within this system is implicated in several neurological and psychiatric conditions. genscript.com

2-amino-5-methoxytetralin and its analogs show a high affinity for the dopamine D2 receptor. nih.gov Agonists that activate D2 receptors are of significant therapeutic interest, particularly for conditions characterized by dopamine deficiency, such as Parkinson's disease. genscript.com By mimicking the action of endogenous dopamine, D2 agonists can help restore dopaminergic signaling, which is essential for motor control. genscript.com Furthermore, the modulation of D2 receptors is a cornerstone of treatment for psychiatric disorders like schizophrenia, where antagonists or partial agonists at this receptor are used to manage symptoms. frontiersin.orguni-regensburg.de The activity of aminotetralin derivatives at the D2 receptor makes them valuable tools for research into these conditions. nih.gov

Research has highlighted that several 2-aminotetralin derivatives exhibit a notable selectivity for the dopamine D3 receptor over the D2 subtype. nih.gov The D2 and D3 receptors share a high degree of structural homology, making the development of subtype-selective ligands challenging. nih.gov However, studies on a series of 5-methoxy-substituted 2-aminotetralins have demonstrated that some compounds possess a reasonable selectivity for D3 receptors. nih.gov

This D3 selectivity is significant because the D3 receptor is predominantly located in brain regions associated with cognition and reward, unlike the D2 receptor, which is more heavily involved in motor function. nih.gov As such, D3-selective ligands are investigated for their potential to treat conditions like substance use disorder and the negative and cognitive symptoms of schizophrenia, with potentially fewer motor side effects than non-selective D2/D3 agents. uni-regensburg.denih.gov The lead compound of one series, a close structural analog, 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin, displayed a high affinity for the D3 receptor with a Ki value of 0.58 nM, compared to a Ki of 3.2 nM for the D2A receptor, illustrating the D3-selectivity of this chemical scaffold. nih.gov

Dopamine Receptor Binding Profile for a 2-Aminotetralin Analog

The following table displays the binding affinities (Ki) of a representative 5-methoxy-2-aminotetralin derivative, highlighting the scaffold's potent interaction with D2 and D3 receptors.

| Receptor Subtype | Ki (nM) | Compound |

| Dopamine D2A | 3.2 | 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin |

| Dopamine D3 | 0.58 | 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Serotonin (B10506) Receptor Interactions

In addition to its dopaminergic activity, 2-amino-5-methoxytetralin interacts with serotonin (5-HT) receptors. The serotonin system is complex, with at least 15 receptor subtypes that modulate a wide array of physiological and psychological processes, including mood, anxiety, and cognition. acnp.org

Studies on 5-substituted-2-aminotetralins (5-SATs) have shown that these compounds can act as potent agonists at specific serotonin receptor subtypes. nih.gov The (S)-enantiomer of 2-amino-5-methoxytetralin, in particular, demonstrates high affinity for several 5-HT receptors. Research indicates a strong affinity for the 5-HT1A receptor and notable interaction with the 5-HT7 receptor. A broader study of the 5-SAT chemotype found high affinity (Ki ≤ 25 nM) at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov This profile suggests that the compound can significantly modulate serotonergic signaling pathways. The interaction with the 5-HT1A receptor, a key target for anxiolytic and antidepressant medications, is of particular interest. nih.gov

Serotonin Receptor Binding Profile for (S)-2-Amino-5-methoxytetralin

This interactive table details the binding affinities (Ki) of the compound for various serotonin receptor subtypes.

| Receptor Subtype | Ki Value (nM) | Functional Activity |

| 5-HT1A | ≤ 25 | Agonist |

| 5-HT7 | ≤ 50 | Agonist |

Data sourced from a study on substituted aminotetralins.

Aminergic Neurotransmission Research Applications

The dual interaction of 2-amino-5-methoxytetralin HCl with both dopamine and serotonin systems makes it a valuable chemical probe in neuropharmacological research.

This compound serves as a tool for investigating the complex interplay between aminergic neurotransmitter systems in the pathophysiology of various neurological and psychiatric disorders. ontosight.ai For example, the "dopamine hypothesis" of schizophrenia has evolved to include the role of serotonin, particularly the 5-HT1A and 5-HT2A receptors. biorxiv.org Compounds with mixed D2/5-HT1A activity are explored as potential atypical antipsychotics. nih.gov The ability of 2-amino-5-methoxytetralin derivatives to act as D2/D3 agonists with concurrent 5-HT1A agonism allows researchers to probe the functional consequences of modulating these targets simultaneously, aiding in the elucidation of disease mechanisms and the design of novel therapeutics. ontosight.ainih.gov

Development of Novel Therapeutic Ligands

2-amino-5-methoxytetralin serves as a valuable molecular scaffold for the development of novel therapeutic ligands. Its structure is a key building block in the synthesis of more complex molecules aimed at treating a range of neurological and psychiatric conditions. lookchem.com Researchers have utilized this aminotetralin core to generate derivatives with tailored pharmacological properties, targeting specific receptor subtypes to achieve desired therapeutic effects and minimize off-target interactions.

The (S)-enantiomer, in particular, has been identified as a promising precursor for drugs targeting the dopamine D3 receptor, with potential applications in the treatment of Parkinson's disease, schizophrenia, and substance addiction. lookchem.com Modifications of the 2-aminotetralin structure have led to the development of compounds with diverse functional activities. For instance, a series of N-alkyl derivatives of the related compound (R)-2-amino-5-fluorotetralin were synthesized and characterized as dopaminergic antagonists and inverse agonists, demonstrating that the 2-aminotetralin framework can be systematically modified to produce ligands with a wide spectrum of activities at dopamine D2 and D3 receptors. acs.orgdntb.gov.ua This highlights the utility of the 2-amino-5-methoxytetralin scaffold in medicinal chemistry for creating new chemical entities with potential as atypical antipsychotics or other central nervous system agents. acs.org

In Vitro Receptor Binding Affinity and Selectivity Assays

Determining the binding affinity and selectivity of a compound for its molecular targets is a critical step in drug discovery. In vitro assays provide quantitative data on these interactions, guiding the selection and optimization of lead compounds. For 2-amino-5-methoxytetralin derivatives, these studies have been crucial in mapping their receptor interaction profiles. ontosight.ai

Radioligand binding assays are a cornerstone technique for quantifying the affinity of a drug for a receptor. umich.edu These experiments involve using a radioactively labeled compound (the radioligand) that is known to bind to the target receptor. By measuring how effectively a test compound competes with the radioligand for binding, its affinity (often expressed as an inhibition constant, Ki) can be determined. umich.edu

Studies on 2-aminotetralin derivatives have employed this method extensively. For example, the affinities of novel (R)-2-amino-5-fluorotetralin derivatives for dopamine D2 and D3 receptors were determined using [³H]raclopride as the radioligand. acs.org To assess affinity for the high-affinity agonist binding state of the D2 receptor, the agonist radioligand [³H]quinpirole was used. acs.org Such studies have revealed that certain N-alkylated derivatives of the 2-aminotetralin skeleton exhibit high affinity for both D2 and D3 receptors. lookchem.comacs.org

Table 1: Receptor Binding Affinities (Ki, nM) of selected (R)-2-amino-5-fluorotetralin Derivatives

| Compound | N-substituent | D₂ (antagonist state) | D₃ (antagonist state) | 5-HT₁ₐ |

|---|---|---|---|---|

| 16 | -propyl, -butyl | 45 | 4.4 | 13 |

| 18 | -propyl, -[4-(8-aza-7,9-dioxospiro[4.5]decan-8-yl)butyl] | 0.4 | 0.2 | 0.2 |

| 10 | -propyl, -benzyl | 19 | 5.3 | 2.6 |

Data sourced from Malmberg et al. (1996). acs.org

Beyond simply binding to a receptor, it is crucial to understand the functional consequence of that interaction—whether the compound activates the receptor (agonist), blocks it (antagonist), or reduces its basal activity (inverse agonist). Functional assays are designed to measure these effects.

A common method is the [³⁵S]GTPγS binding assay, which measures G-protein activation following receptor stimulation. This assay was used to evaluate the intrinsic activity of (R)-2-amino-5-fluorotetralin derivatives at dopamine D2 and D3 receptors. acs.org Through this technique, compounds were characterized as antagonists if they blocked dopamine-stimulated [³⁵S]GTPγS binding, or as inverse agonists if they also decreased the basal (unstimulated) binding. acs.org For example, derivative 10 (see table above) was identified as an inverse agonist at both D2 and D3 receptors. acs.org Other functional assays, such as measuring the inhibition of cyclic AMP (cAMP) formation or calcium ion (Ca²⁺) flux, can also be used to determine a compound's efficacy.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) analysis investigates how the chemical structure of a compound relates to its biological activity. By systematically modifying a lead compound's structure, medicinal chemists can identify which parts of the molecule are essential for its function and how alterations affect its potency, selectivity, and efficacy. nih.gov

For 2-aminotetralin derivatives, SAR studies have provided significant insights. Research has shown that modifications to the N-alkyl substituents on the amino group have a profound impact on both binding affinity and functional activity at dopamine receptors. acs.orgdntb.gov.ua

For instance, in the series of (R)-2-amino-5-fluorotetralins, varying the size and nature of the N-alkyl groups allowed for the fine-tuning of activity. The introduction of a butylpropylamino group (compound 16 ) resulted in a compound with high affinity and a 10-fold selectivity for the D3 receptor over the D2 receptor, acting as an antagonist. acs.org In contrast, substituting one of the N-alkyl groups with a benzyl (B1604629) group (compound 10 ) produced a compound that behaved as an inverse agonist. acs.org This demonstrates that the N-substituent region is a critical determinant of the intrinsic activity of these ligands.

Furthermore, modifications to the aromatic ring, such as the position of the methoxy (B1213986) group (e.g., 5- vs. 7-position) or its replacement with other groups like hydroxyl or fluorine, also significantly influence receptor affinity and selectivity. lookchem.comacs.org The substitution of the 5-methoxy group with a 5-fluoro group was a key modification in the development of the antagonist/inverse agonist series mentioned above. acs.org

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and charged groups—that are necessary for a molecule to interact with a specific biological target. fiveable.medovepress.com Identifying the pharmacophore of 2-amino-5-methoxytetralin derivatives is key to understanding their mechanism of action and designing new, improved ligands. dntb.gov.ua

Based on SAR studies, the key pharmacophoric elements for the interaction of these compounds with dopamine receptors can be identified:

A Basic Amino Group: The 2-amino group is typically protonated at physiological pH, forming a positive charge. This cationic center is a crucial pharmacophoric feature, forming a key ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of dopamine receptors. fiveable.memdpi.com

An Aromatic Ring: The benzene (B151609) portion of the tetralin structure provides a hydrophobic region that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket. researchgate.net

A 5-Position Substituent: The methoxy group at the 5-position is important for orienting the molecule within the binding site. Its oxygen atom can act as a hydrogen bond acceptor. The presence and location of this group are critical for differentiating affinity between receptor subtypes, such as D2 and D3. frontiersin.org

N-Alkyl Substituents: The groups attached to the nitrogen atom interact with a secondary, more variable pocket of the receptor. The size, shape, and lipophilicity of these substituents are primary determinants of a ligand's functional activity (agonist vs. antagonist) and can significantly influence receptor selectivity. acs.orgmdpi.com

Preclinical Pharmacological Investigations

In Vivo Animal Models for Efficacy and Pharmacodynamics

In vivo animal models have been instrumental in characterizing the physiological and behavioral effects of 2-amino-5-methoxytetralin derivatives. These studies provide insights into how these compounds modulate complex behaviors and their potential in models of neurological disorders.

Behavioral studies in rats have been conducted on various derivatives of 2-amino-5-methoxytetralin to determine their effects on the central dopamine (B1211576) (DA) system. In one comprehensive study, a series of stereochemically defined C1-methyl-substituted derivatives were evaluated for their impact on motor activity and other DA-related behaviors. Based on their pharmacological profiles, these compounds were categorized into four distinct groups, indicating a wide range of effects from agonism to antagonism at both presynaptic and postsynaptic dopamine receptors.

The behavioral tests revealed that specific structural modifications, such as O-methylation of the C5-oxygenated derivatives, tended to enhance their dopamine receptor antagonist activity. Conversely, altering the N-substituents from n-propyl to smaller groups like ethyl or methyl appeared to increase their activity at postsynaptic DA receptors. This demonstrates that subtle changes to the 2-amino-5-methoxytetralin scaffold can significantly alter the behavioral outcomes in animal models.

Table 1: Classification of 2-amino-5-methoxytetralin Derivatives Based on In Vivo Behavioral and Biochemical Tests in Rats

| Compound Class | Observed In Vivo Activity Profile |

| 1 | Classical pre- and postsynaptic DA receptor agonists |

| 2 | DA receptor agonists with preferential action at presynaptic receptors |

| 3 | Pre- and postsynaptic DA receptor antagonists |

| 4 | DA receptor antagonists with preferential action at presynaptic receptors |

Data sourced from behavioral and biochemical tests performed on rats.

The potential utility of 2-amino-5-methoxytetralin derivatives has been investigated in animal models of Parkinson's disease (PD). The primary pathology of PD involves the degeneration of dopaminergic neurons in the nigrostriatal pathway. Animal models often replicate this by inducing partial lesions of this system using neurotoxins. nih.gov

In a study using a rat model with partial lesions of the nigrostriatal system, the compound (1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, also known as (+)-AJ-76, was investigated. nih.gov This derivative is noted for its selective antagonist activity at dopamine autoreceptors. The research found that in neurons that survived the lesion, which already had elevated dopamine synthesis as a compensatory mechanism, (+)-AJ-76 further increased dopamine synthesis. nih.gov This finding suggests that by blocking presynaptic autoreceptors, which normally provide negative feedback on dopamine production, the compound could boost the output of remaining dopaminergic neurons. This mechanism of action indicates a potential therapeutic value for such compounds in the treatment of Parkinson's disease. nih.gov

Neurochemical Studies and Neurotransmitter Modulation

Neurochemical analyses have been employed to dissect the specific actions of 2-amino-5-methoxytetralin derivatives on neurotransmitter systems at a molecular level.

Direct neurochemical measurements have confirmed the effects of 2-amino-5-methoxytetralin derivatives on dopamine synthesis. The study involving the Parkinson's disease model and the compound (+)-AJ-76 demonstrated a significant elevation in the synthesis of dopamine in the surviving neurons of the lesioned nigrostriatal pathway. nih.gov This increase in neurotransmitter synthesis is a key indicator of the compound's ability to modulate the turnover and availability of dopamine in the brain, supporting its proposed mechanism as a dopamine autoreceptor antagonist. nih.gov

The interaction of 2-amino-5-methoxytetralin derivatives with G-protein coupled receptors (GPCRs), such as the dopamine D2A receptor, has been explored by examining their influence on downstream signaling pathways. A common method for this is the [35S]GTPγS binding assay, which measures the activation of G-proteins, an early step in the signaling cascade following receptor binding. nih.govnih.gov

A series of N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins were evaluated for their efficacy at dopamine D2A receptors. nih.gov In the [35S]GTPγS binding assay, these compounds were identified as antagonists or inverse agonists. nih.gov Notably, the derivative (R)-2-[(Benzyl)propylamino]-5-methoxytetralin was characterized as a potent inverse agonist at DA D2A receptors. nih.gov Inverse agonism is a phenomenon where a ligand binds to a receptor and reduces its basal, constitutive activity, an effect that can be quantified with the GTPγS binding assay. nih.govnih.gov This demonstrates that derivatives of 2-amino-5-methoxytetralin can directly modulate the intracellular signaling machinery linked to dopamine receptors. nih.gov

Potential Therapeutic Applications Beyond Dopaminergic and Serotonergic Systems

Research into derivatives of the 2-aminotetralin structure has revealed potential therapeutic applications that extend beyond the well-established modulation of dopamine and serotonin (B10506) systems.

One area of investigation has been in the development of novel agonists for M1 muscarinic receptors, which are implicated in cognitive function. nih.gov A study synthesized and evaluated regioisomers of 2-amino-(methoxycarbonyl)-3,4,5,6-tetrahydropyridine, a compound class structurally related to aminotetralins. One of these derivatives displayed high affinity and activity at muscarinic receptors coupled to phosphoinositide (PI) metabolism in the rat cortex. nih.gov This suggests that the aminotetralin scaffold could be adapted to create ligands for the cholinergic system, which may be useful in treating cognitive deficits associated with conditions like Alzheimer's disease. nih.gov

Furthermore, other research has indicated that novel 2-aminotetralin derivatives may possess potent antifungal properties, highlighting a completely different therapeutic avenue for compounds based on this chemical structure.

Exploration of Other Biological Targets and Pathways

Beyond their well-documented effects, derivatives of 2-amino-5-methoxytetralin have been investigated for their interactions with other significant biological targets, particularly within the central nervous system. Research has focused on their affinity and efficacy at dopamine (DA) receptors. A series of N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins were synthesized and evaluated, revealing that these novel compounds act as antagonists or inverse agonists at dopamine D2A receptors. nih.gov One specific derivative, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin, was identified as a potent inverse agonist in a [35S]GTPγS binding assay. nih.gov

Further studies on stereochemically defined C1-methyl-substituted derivatives of potent dopamine receptor agonists have classified these compounds into four distinct groups based on their pharmacological profiles:

Classical pre- and postsynaptic DA receptor agonists

DA receptor agonists with a preference for presynaptic receptors

Pre- and postsynaptic DA receptor antagonists

DA receptor antagonists with a preference for presynaptic receptors nih.gov

These investigations indicate that both 2R and 2S enantiomers of C5-oxygenated 2-aminotetralins can bind to dopamine receptors, but only the 2S enantiomers are capable of activating them. nih.gov It was also noted that O-methylation of certain (1S,2R)-2-amino-1-methyltetralin derivatives tends to enhance their dopamine receptor antagonist activity. nih.gov

Antimicrobial and Anticancer Properties of Related Tetralin Derivatives

The tetralin scaffold is a core component of numerous compounds that have been explored for their therapeutic potential, including antimicrobial and anticancer activities.

Antimicrobial Activity

Tetralone derivatives, which share the core tetralin structure, have garnered significant interest for their antimicrobial properties. nih.gov Studies have shown that certain derivatives can overcome drug resistance in bacteria such as S. aureus. nih.gov Novel tetralone derivatives containing an aminoguanidinium moiety demonstrated strong activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 µg/mL to 32 µg/mL. nih.gov These compounds were generally more effective against Gram-positive bacteria. One of the most active compounds, designated 2D, showed potent and rapid bactericidal activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov The proposed mechanism of action involves the disruption of bacterial membrane integrity and potential inhibition of dihydrofolate reductase (DHFR). nih.gov

| Compound | Organism | Activity Metric (MIC/MBC in µg/mL) |

|---|---|---|

| 2D | S. aureus ATCC 29213 | 0.5/4 |

| 2D | MRSA-2 | 1/4 |

| General Tetralone Derivatives | ESKAPE strains | 0.5 - 32 (MIC range) |

| General Tetralone Derivatives | Gram-positive bacteria | 0.5 - 4 (MIC range) |

Anticancer Properties

The tetralin ring is a structural element in several clinically used anticancer drugs, such as the anthracycline antibiotics (e.g., Doxorubicin), which function as DNA intercalators. researchgate.netmdpi.com This has spurred the synthesis and evaluation of a wide range of novel tetralin derivatives for their antiproliferative and cytotoxic effects against various cancer cell lines.

One study reported the synthesis of novel tetralin-6-yl-pyrazoline derivatives, with compound 3a showing the highest potency against both a human cervix carcinoma cell line (HeLa) and a breast carcinoma cell line (MCF-7). nih.gov Another investigation into new thiazoline-tetralin derivatives found that several compounds exhibited significant cytotoxic activity. mdpi.com For example, compounds 4f, 4g, and 4h, bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties respectively, induced excellent levels of apoptosis in human lung carcinoma cells (A549). mdpi.comnih.gov Compound 4e, with a 4-methoxyphenyl (B3050149) group, was most effective against the MCF-7 breast cancer cell line, showing high levels of DNA synthesis inhibition and apoptosis induction. mdpi.comnih.gov

Furthermore, a series of longifolene-derived tetralone derivatives bearing a 1,2,4-triazole (B32235) moiety were synthesized and tested against five cancer cell lines. nih.gov Compounds 6g, 6h, and 6d demonstrated excellent and broad-spectrum antitumor activity, with compound 6g being particularly potent against MCF-7 cells. nih.gov

| Compound/Derivative Series | Cancer Cell Line | Activity Metric (IC₅₀ in µM or µg/mL) | Observed Effect |

|---|---|---|---|

| 3a (tetralin-6-yl-pyrazoline) | HeLa (Cervix) | 3.5 µg/mL | Cytotoxicity |

| 3a (tetralin-6-yl-pyrazoline) | MCF-7 (Breast) | 4.5 µg/mL | Cytotoxicity |

| 4b (thiazoline-tetralin) | MCF-7 (Breast) | 69.2 µM | Cytotoxicity |

| 4d (thiazoline-tetralin) | MCF-7 (Breast) | 71.8 µM | Cytotoxicity |

| 4e (thiazoline-tetralin) | MCF-7 (Breast) | Not specified (highest efficiency) | DNA synthesis inhibition, Apoptosis (32.5%) |

| 4f, 4g, 4h (thiazoline-tetralin) | A549 (Lung) | Lower than cisplatin | Apoptosis |

| 6g (longifolene-tetralone) | MCF-7 (Breast) | 4.42 ± 2.93 µM | Antineoplastic activity |

| 6h (longifolene-tetralone) | A549 (Lung) | 9.89 ± 1.77 µM | Antineoplastic activity |

These studies underscore the versatility of the tetralin scaffold in medicinal chemistry, highlighting its potential as a foundational structure for developing new therapeutic agents with diverse biological activities. The broad-spectrum anticancer activity observed across various derivatives warrants further investigation into their mechanisms of action and structure-activity relationships. nih.govnih.gov

Advanced Computational and Molecular Modeling Studies

Ligand-Receptor Docking and Scoring

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method is crucial for understanding the structural basis of ligand affinity and efficacy.

Docking studies on 2-aminotetralin derivatives, often referred to as 5-substituted-2-aminotetralins (5-SATs), have been instrumental in elucidating their binding modes within serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov A recurring and critical interaction predicted by these models is the ionic bond between the protonated amine at the C(2) position of the aminotetralin core and the highly conserved aspartate residue (D3.32) located in the third transmembrane (TM) domain of G-protein coupled receptors (GPCRs). nih.govnih.gov

Computational models have successfully rationalized the observed high affinity and stereoselectivity of these compounds. For instance, studies on 5-SATs at 5-HT1A, 5-HT1B, and 5-HT1D receptors revealed that the (S)-enantiomer consistently exhibits higher binding affinity, a preference attributed to the optimal positioning of the aminotetralin scaffold within the binding pocket. nih.govacs.org The affinity of these ligands is significantly influenced by the nature of substituents at both the C(2) amino group and the C(5) position on the aromatic ring. nih.gov For example, molecular modeling of 5-SAT analogues at 5-HT1A receptors showed that increasing the steric bulk of the C(2) amine group can enhance both affinity and functional potency, thereby providing selectivity over 5-HT1B and 5-HT1D subtypes. acs.org

The predicted binding affinities from docking scores often correlate well with experimentally determined values (Ki), validating the accuracy of the computational models. These studies allow for the prospective design of new analogs with potentially improved affinity and selectivity profiles.

Beyond the foundational interaction with D3.32, molecular docking has identified a network of other amino acid residues that stabilize the ligand within the receptor's binding pocket. These interactions are crucial for determining a ligand's subtype selectivity. For 5-SATs binding to 5-HT1 receptor subtypes, interactions with residues in TM domains 3, 5, and 7 have been highlighted. acs.org

In silico studies of various aminotetralin derivatives have pinpointed specific residues that contribute to binding and selectivity. nih.govacs.org For example, π–π stacking interactions between the aromatic ring of the tetralin and aromatic residues in the receptor, such as tyrosine or phenylalanine, are often observed. In a study of a related aminotetralin at the 5-HT2C receptor, a key π–π interaction with residue Y7.43 was identified as a contributor to its higher affinity compared to the 5-HT2A receptor. nih.gov Mutagenesis experiments, where these identified residues are altered, have subsequently confirmed the importance of these interactions predicted by the models. acs.org

| Receptor Subtype | Key Interacting Residues | Type of Interaction | Reference |

| 5-HT1A/1B/1D | D3.32 | Ionic Bond (with ligand's amine) | nih.gov |

| 5-HT1A/1B/1D | T7.39 | Hydrogen Bond | acs.org |

| 5-HT1A | Residues in TMs 3 & 7 | Steric/Hydrophobic | acs.org |

| 5-HT2C | Y7.43 | π–π Stacking | nih.gov |

| 5-HT1 Subtypes | Various residues at positions 5.38, 5.42, 5.43 | General binding pocket interactions | acs.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of interactions over time.

MD simulations have been applied to docked poses of 2-aminotetralin derivatives to assess the stability of the predicted binding mode and to explore the ligand's conformational flexibility within the binding site. Studies have utilized simulations of up to 1 microsecond to analyze the dynamics of 5-SATs at 5-HT1 receptor models. acs.org These simulations help to rationalize experimentally determined affinities and selectivities by revealing the stability of key interactions over time. nih.gov A stable interaction throughout the simulation, particularly the ionic bond with D3.32 and hydrogen bonds with other key residues, provides strong evidence for a viable binding pose.

MD simulations are also powerful for studying how a ligand can induce or stabilize specific conformational states of the receptor, which is the basis for its agonist, antagonist, or inverse agonist activity. By comparing the dynamics of the receptor with and without the ligand bound, or with different ligands bound, researchers can gain insights into the mechanisms of receptor activation. For the aminotetralin scaffold, these simulations can help explain why certain substitutions lead to agonism while others result in antagonism. The collective motions of the transmembrane helices, influenced by the ligand's presence, are analyzed to understand how the binding event is transmitted to the intracellular G-protein coupling region.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

For the 2-aminotetralin scaffold, 3D-QSAR studies have been particularly insightful. nih.gov These models are built by aligning a series of related ligands and analyzing how different steric and electrostatic fields around the molecules correlate with their binding affinity or functional potency. A 3D-QSAR study conducted on novel 5-SAT analogs at 5-HT1A and 5-HT7 receptors provided clear directives for achieving receptor selectivity. nih.gov The results indicated that introducing bulky, sterically extended groups at the C(5) position of the tetralin ring is favorable for enhancing selectivity for the 5-HT7 receptor. Conversely, to achieve selectivity for the 5-HT1A receptor, modifications focusing on steric and hydrophobic extensions at the C(2) amino group are more effective. nih.gov

Another QSAR study focusing on 2-aminotetralin-derived benzamides targeting the 5-HT1A receptor determined that a relatively lipophilic and nonpolar substituent at the C(5) position, which is incapable of forming hydrogen bonds, was optimal for high binding affinity. rug.nl These models provide a predictive framework that can guide the synthesis of new compounds with optimized activity, reducing the need for extensive trial-and-error synthesis and screening.

| Compound Series | Receptor Target(s) | Key QSAR Findings | Reference |

| 5-Substituted-2-aminotetralins (5-SATs) | 5-HT7 vs. 5-HT1A | Steric extensions at C(5) improve 5-HT7 selectivity. | nih.gov |

| 5-Substituted-2-aminotetralins (5-SATs) | 5-HT1A vs. 5-HT7 | Steric/hydrophobic extensions at C(2) amino group improve 5-HT1A selectivity. | nih.gov |

| 2-Aminotetralin-derived benzamides | 5-HT1A | A lipophilic, nonpolar C(5)-substituent is optimal for high affinity. | rug.nl |

| 2-Aminotetralin derivatives | CYP51 (antifungal target) | Electronic descriptors (dipole moment, lipole, polarization) were key contributors to activity. | thepharmstudent.com |

Development of Predictive Models for Biological Activity

Predictive modeling simulates and forecasts the biological activity and drug-target interactions of chemical compounds, accelerating the drug discovery workflow. cas.org These models are built upon high-quality data and can range from quantitative structure-activity relationship (QSAR) models to more complex machine learning algorithms.

Detailed research findings have led to the creation of pharmacophore models based on the interactions of aminotetralin-like structures with their target receptors. researchgate.net For instance, 3D-QSAR studies have been successfully applied to series of 5-substituted-2-aminotetralin analogs to elucidate the structural requirements for affinity at serotonin 5-HT1A and 5-HT7 receptors. researchgate.net These models provide a quantitative framework to predict the affinity of novel compounds before their synthesis, allowing for the prioritization of candidates with the highest likelihood of success.

The utility of such predictive tools is increasingly recognized, leading to the development of publicly accessible platforms. Web-based tools like MolPredictX allow researchers to obtain predictions of biological activities for molecules of interest based on previously published and validated models. ufpb.br Furthermore, large-scale initiatives such as the EPA's Toxicity Forecaster (ToxCast) employ high-throughput screening and computational toxicology to generate data and predictive models for thousands of chemicals, including those structurally related to 2-amino-5-methoxytetralin. habitablefuture.orgepa.gov These resources contribute to a broader understanding of a compound's potential biological effects.

Table 1: Predictive Modeling Approaches in Drug Discovery

| Modeling Technique | Description | Application to Aminotetralin-like Scaffolds |

| 3D-QSAR | Three-Dimensional Quantitative Structure-Activity Relationship. Correlates the 3D properties of molecules with their biological activity. | Used to model and predict the binding affinity of analogs at serotonin (5-HT1A, 5-HT7) receptors. researchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity at a specific target. | Employed to construct models of the pharmacophore for dopamine and substance P receptor antagonists. researchgate.net |

| Machine Learning / AI | Utilizes algorithms to learn from large datasets of chemical structures and biological activities to predict the properties of new molecules. | Underpins modern drug discovery platforms and tools like MolPredictX for activity prediction. cas.orgufpb.br |

| High-Throughput Screening (HTS) Data Modeling | Generates predictive models from large datasets produced by HTS campaigns, such as those in the ToxCast program. | Provides predictive hazard and activity data for a wide range of chemical structures. habitablefuture.org |

Design of Novel 2-Amino-5-methoxytetralin HCl Analogs with Improved Profiles

The 2-aminotetralin framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple receptor targets, particularly G protein-coupled receptors (GPCRs). Computational studies play a crucial role in guiding the rational design of novel analogs by modifying this core structure to enhance potency, selectivity, and functional activity.

Molecular modeling, in conjunction with SAR studies, has been extensively used to explore how substitutions on the aminotetralin scaffold influence receptor binding and functional outcomes. researchgate.netacs.org For example, research into derivatives of (R)-2-amino-5-methoxytetralin has led to the development of compounds that act as antagonists or inverse agonists at the dopamine D2A receptor, a shift from the parent compound's typical agonist profile. ebi.ac.uk

Investigations into biased agonism at the dopamine D2 receptor (D2R) have utilized the 2-amino-5-methoxytetralin scaffold to understand how specific structural modifications can direct the receptor's signaling towards a particular intracellular pathway. ebi.ac.uk Profiling these novel analogs in signaling assays allows for the quantification of biased agonism, a highly sought-after property for designing drugs with improved therapeutic windows. ebi.ac.uk The design process often involves:

N-Alkylation: Modifying the amino group with different alkyl chains to probe interactions within the receptor binding pocket. acs.org

Aromatic Substitution: Adding substituents to the aromatic ring to alter electronic properties and explore additional contact points with the receptor. researchgate.net

Heterocyclic Integration: Fusing or linking heterocyclic moieties to the core structure to engage secondary binding pockets and modulate affinity and functional bias. ebi.ac.uk

Table 2: Examples of 2-Amino-5-methoxytetralin Analogs and Design Rationale

| Analog Class | Structural Modification | Design Rationale / Outcome | Target Receptors |

| N-Alkylated Derivatives | Addition of alkyl groups (e.g., propyl) to the nitrogen atom. acs.org | To enhance dopaminergic activity by optimizing fit within the receptor. | Dopamine D2 acs.org |

| 5-Substituted Analogs | Introduction of various substituents at the C5 position of the aromatic ring. | To probe SAR and modulate affinity and selectivity. | Serotonin 5-HT1A, 5-HT7 researchgate.net |

| (R)-Configuration Derivatives | Use of the (R)-enantiomer as a starting point for further modification. | To develop antagonists and inverse agonists instead of agonists. | Dopamine D2A ebi.ac.uk |

| Benzamide Conjugates | Linking of substituted benzamides to the aminotetralin core. | To create compounds with mixed receptor profiles for potential use as atypical antipsychotics. acs.org | Dopamine D2, D3, Serotonin 5-HT1A acs.org |

De Novo Drug Design Approaches Utilizing this compound Scaffolding

De novo drug design involves the computational creation of novel molecular structures tailored to specific biological targets. frontiersin.org Instead of screening existing compound libraries, these methods build new molecules from the ground up or by elaborating on a known molecular core. The 2-amino-5-methoxytetralin structure is an ideal candidate for scaffold-based de novo design, a strategy where a core structure is retained while novel side chains and functional groups are computationally "grown" from it. frontiersin.orgarxiv.org

This approach allows for the vast exploration of chemical space around a validated pharmacophore. Modern de novo design is heavily influenced by artificial intelligence and deep learning, with generative algorithms capable of producing millions of novel, synthesizable structures. frontiersin.org

A prominent example of a tool used for this purpose is DeepScaffold, a comprehensive platform for scaffold-based molecular generation using deep learning. arxiv.orgnih.gov Such models learn the chemical rules for adding atoms and bonds to a given scaffold. nih.gov This methodology has been specifically evaluated for its ability to generate novel compounds with desirable properties for targets like the dopamine D2 receptor (DRD2), a key target for 2-aminotetralin analogs. arxiv.orgnih.gov The process typically involves defining the scaffold, specifying desired properties (e.g., high docking score, drug-likeness), and allowing the generative model to produce a library of novel candidate molecules that can then be prioritized for synthesis and testing. arxiv.orgfujitsu.com

Table 3: Workflow for Scaffold-Based De Novo Design

| Step | Description | Relevance to 2-Amino-5-methoxytetralin |

| 1. Scaffold Selection | A core molecular structure with known biological relevance is chosen. | The 2-amino-5-methoxytetralin ring system serves as the foundational scaffold. frontiersin.orgarxiv.org |

| 2. Target Definition | A specific biological target (e.g., a receptor binding pocket) is identified and characterized. | The binding sites of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT7) receptors are common targets. nih.gov |

| 3. Generative Modeling | Computational algorithms (often deep learning-based) decorate the scaffold with new functional groups and side chains. frontiersin.org | Tools like DeepScaffold can generate vast virtual libraries of novel analogs based on the aminotetralin core. arxiv.orgnih.gov |

| 4. In Silico Filtering & Scoring | The generated molecules are computationally evaluated for desired properties like binding affinity (docking score), uniqueness, and synthetic feasibility. nih.govfujitsu.com | Candidates are ranked based on their predicted ability to bind effectively to the target receptor, such as DRD2. nih.gov |

| 5. Candidate Prioritization | A small, diverse set of the most promising molecules is selected for chemical synthesis and experimental validation. | The final output is a list of novel, computationally designed molecules hypothesized to have improved profiles. |

Role in Drug Discovery and Development

2-amino-5-methoxytetralin and its derivatives have been instrumental in the field of drug discovery and development, particularly in the quest for new therapeutic agents targeting the central nervous system.

Lead Compound Identification and Optimization

The 2-aminotetralin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for designing ligands for multiple receptors. researchgate.netresearchgate.net Specifically, derivatives of 2-aminotetralin have been identified as potent agonists for dopamine receptors. acs.orgosti.gov The position of the substituent on the aromatic ring is a critical determinant of receptor selectivity. acs.org For instance, compounds with a hydroxyl or methoxy (B1213986) group at the 5-position of the aminotetralin structure, such as in 2-amino-5-methoxytetralin, have been shown to possess high effectiveness at postsynaptic dopamine receptors. acs.org

Researchers have synthesized and evaluated numerous N-alkylated and N-arylalkylated derivatives of 2-amino-5-methoxytetralin to explore their affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, and D4). osti.govucsf.edu These studies have shown that while many 2-aminotetralins exhibit high affinity for both D2 and D3 receptors, some can be optimized for reasonable selectivity towards D3 receptors. osti.gov The (S)-enantiomer of 2-amino-5-methoxytetralin, in particular, has been a focal point of research for developing selective dopamine D3 receptor agonists. nih.gov This optimization process is crucial for developing drugs with improved efficacy and reduced side effects for conditions like Parkinson's disease and schizophrenia. researchgate.netnih.gov

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs). osti.govrsc.org Its primary role is in the production of dopamine agonists. osti.gov The synthesis often begins with 5-methoxy-2-tetralone (B30793), which is then converted to 2-amino-5-methoxytetralin through processes like reductive amination. probes-drugs.orgpurdue.edu Various methods, including asymmetric induction, have been developed to produce the desired (S)-enantiomer with high purity and yield. purdue.edu

This chiral intermediate is then further elaborated to create more complex APIs. The development of efficient and scalable synthetic routes to enantiomerically pure (S)-2-amino-5-methoxytetralin HCl has been a significant focus, as it directly impacts the cost-effectiveness and feasibility of large-scale production of the final drug products. rsc.org

Utilization in Neuroscience Research

In the realm of neuroscience, 2-amino-5-methoxytetralin and its analogues are valuable tools for investigating the function of dopaminergic and serotonergic systems in the brain. As a dopamine receptor agonist, it is used to study the roles of different dopamine receptor subtypes in various physiological and pathological processes. nih.gov

Studies have explored the structure-activity relationships of 2-aminotetralin derivatives to understand how modifications to the molecule affect its binding affinity and functional activity at dopamine and serotonin receptors. ucsf.edu For example, research has shown that N-arylmethyl substituted derivatives of (R)-5-methoxy-2-(propylamino)tetralin can act as antagonists or inverse agonists at dopamine D2A receptors. Furthermore, derivatives of 5-methoxy aminotetralins have been investigated for their anxiolytic-like effects, which are correlated with their agonistic action at serotonin receptors. probes-drugs.org These investigations provide fundamental insights into receptor pharmacology and aid in the design of new drugs for neurological and psychiatric disorders. researchgate.netnih.gov

Precursor for Complex Heterocyclic Compounds and Biologically Active Molecules

The chemical reactivity of this compound makes it a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and other biologically active molecules. osti.gov

Synthesis of Rotigotine and Related Dopamine Agonists

One of the most prominent applications of (S)-2-amino-5-methoxytetralin is as a key intermediate in the synthesis of Rotigotine. osti.gov Rotigotine is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease and restless legs syndrome. The synthesis of Rotigotine involves the N-alkylation of (S)-2-(N-propylamino)-5-methoxytetralin, which is derived from (S)-2-amino-5-methoxytetralin. The methoxy group is subsequently demethylated to yield the active hydroxyl group found in Rotigotine.

The development of efficient and enantioselective synthetic routes to (S)-2-amino-5-methoxytetralin has been critical for the production of Rotigotine. rsc.org These routes often start from 5-methoxy-2-tetralone and employ chiral auxiliaries or catalysts to establish the correct stereochemistry at the C2 position.

| Intermediate | Key Transformation | Final Product | Therapeutic Use |

| (S)-2-amino-5-methoxytetralin | N-propylation, N-thienylethyl-ation, O-demethylation | Rotigotine | Parkinson's Disease, Restless Legs Syndrome |

| 2-aminotetralin derivatives | N-alkylation/arylation | Various Dopamine Agonists | Research in Neurological Disorders |

Building Block for HIV Protease Inhibitors

The aminotetralin scaffold has been explored in the design of inhibitors for other important biological targets, including HIV-1 protease. Structure-based design has led to the development of HIV-1 protease inhibitors that incorporate aminotetrahydronaphthalene-based carboxamide ligands as P2 ligands. These ligands are designed to form favorable hydrogen bonding and van der Waals interactions within the S2 subsite of the HIV-1 protease active site. While the direct use of 2-amino-5-methoxytetralin itself is not always specified, the principle of using the broader aminotetralin scaffold demonstrates its utility in developing novel antiretroviral agents. The design of these inhibitors often aims to mimic the interactions of successful drugs like darunavir, which also features complex cyclic ligands.

Development As a Research Tool and Intermediate

Chiral Building Blocks for Stereoselective Synthesis

The stereochemistry of a molecule is crucial in determining its interaction with other chiral molecules, a fundamental principle in pharmacology and materials science. 2-Amino-5-methoxytetralin is a chiral compound, existing as two non-superimposable mirror images, or enantiomers: (R)-2-amino-5-methoxytetralin and (S)-2-amino-5-methoxytetralin. The separation of its racemic mixture and the use of these pure enantiomers as starting materials, or chiral building blocks, are pivotal for the synthesis of complex, stereospecific molecules.

While classical resolution is effective, it can be low-yielding. Traditional methods involving benzylamination or methoxyamination followed by chiral resolution have reported final product yields as low as 17% and 23.5%, respectively. google.comgoogle.com To overcome this, asymmetric synthesis approaches have been developed. These methods create the desired stereocenter from a non-chiral precursor using a chiral reagent or catalyst. google.comgoogle.com

One such method involves the reaction of the non-chiral starting material, 5-methoxy-2-tetralone (B30793), with a chiral reagent like R-(+)-α-phenylethylamine. google.comgoogle.com This addition-elimination reaction, followed by reduction, induces the formation of the (S)-enantiomer with high stereoselectivity. google.com This asymmetric induction process can achieve a final yield of approximately 68.7% with an enantiomeric excess of 99.9%, representing a significant improvement over resolution-based methods. google.comgoogle.com More recent advancements include the use of chiral iridium catalysts for asymmetric reductive amination, which can further streamline the synthesis of optically active amines from tetralones. kanto.co.jp

The utility of (S)-2-amino-5-methoxytetralin as a chiral building block is highlighted by its role in constructing more complex molecules where stereochemistry is critical for function. Its structure allows it to be used in asymmetric catalysis, potentially acting as a chiral ligand to direct the stereochemical outcome of other reactions.

Table 6.3.3-1: Comparison of Synthetic Methods for (S)-2-amino-5-methoxytetralin HCl

| Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Resolution | ||||

| Diastereomeric Salt Formation | (±)-2-amino-5-methoxytetralin, (S)-mandelic acid | 29% (overall) | 99.7% | acs.org |

| Benzylamination & Resolution | 5-methoxy-2-tetralone, Benzylamine, (S)-Mandelic acid | 17% | Not specified | google.comgoogle.com |

| Methoxyamination & Resolution | 5-methoxy-2-tetralone, Methoxyamine, (S)-Mandelic acid | 23.5% | Not specified | google.comgoogle.com |

| Asymmetric Synthesis | ||||

| Asymmetric Induction | 5-methoxy-2-tetralone, R-(+)-α-phenylethylamine, Pd/C catalyst | ~68.7% | 99.9% | google.comgoogle.com |

| Asymmetric Reductive Amination | 5-methoxy-2-tetralone, Chiral Iridium Catalyst (Ir-PSA) | High | High | kanto.co.jp |

Future Directions and Emerging Research Avenues

Exploration of Novel Receptor Targets

While 2-amino-5-methoxytetralin and its analogs are well-known for their interactions with dopamine (B1211576) and serotonin (B10506) receptors, emerging research is focused on identifying novel receptor targets to broaden their therapeutic applications. lookchem.com Studies have shown that some 2-aminotetralin derivatives also exhibit affinity for α-adrenoceptors, suggesting a more complex pharmacological profile than previously understood. researchgate.net For instance, certain 5-substituted-8-methoxy-2-aminotetralin compounds have been identified as alpha 1-adrenoceptor agonists. researchgate.net This opens up the possibility of developing new drugs for conditions where modulation of the adrenergic system is beneficial.

Furthermore, research into related aminotetralin scaffolds has revealed interactions with other G protein-coupled receptors (GPCRs), indicating that subtle structural modifications to the 2-amino-5-methoxytetralin HCl backbone could lead to compounds with unique receptor affinities and potential applications in a wider range of disorders. The exploration of these novel targets is crucial for unlocking the full therapeutic potential of this class of compounds.

Investigation of Allosteric Modulation Potential

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand. wikipedia.org This mechanism offers a more nuanced approach to drug action, potentially leading to safer and more effective treatments. The investigation of this compound and its analogs as allosteric modulators is a promising area of research.

Recent studies on various GPCRs, including metabotropic glutamate (B1630785) receptors (mGluRs) and adenosine (B11128) receptors, have highlighted the therapeutic potential of allosteric modulation. frontiersin.orgesrf.frnih.gov For example, positive allosteric modulators (PAMs) of the mGlu5 receptor have shown promise in treating schizophrenia. esrf.fr Given the structural features of this compound, it is plausible that it or its derivatives could act as allosteric modulators at dopamine, serotonin, or other receptors. Research in this area could lead to the development of novel drugs with improved specificity and fewer side effects compared to traditional orthosteric ligands.

Nanotechnology and Drug Delivery Systems for this compound

Nanotechnology offers innovative solutions to challenges in drug delivery, such as improving solubility, stability, and targeted delivery to specific tissues. nih.govresearchgate.netbrieflands.com The application of nanotechnology to this compound could significantly enhance its therapeutic efficacy.

Various nanoparticle-based drug delivery systems, including lipid-based nanoparticles and polymeric nanoparticles, are being explored for their ability to encapsulate and deliver therapeutic agents. mdpi.com These systems can protect the drug from degradation, control its release profile, and target it to specific sites in the body, thereby increasing its bioavailability and reducing off-target effects. nih.govbrieflands.com For instance, chitosan-based nanoparticles have been investigated for the targeted delivery of drugs to cancer cells. nih.gov The development of a nanoparticle formulation for this compound could improve its delivery to the central nervous system for the treatment of neurological and psychiatric disorders.

Table of Nanoparticle-Based Drug Delivery Systems

| Nanoparticle Type | Description | Potential Advantages for this compound |

| Lipid-Based Nanoparticles (LBNPs) | Composed of lipids, these are biocompatible and biodegradable. mdpi.com | Can enhance the solubility and bioavailability of both hydrophilic and hydrophobic drugs. mdpi.com |

| Polymeric Nanoparticles (PNPs) | Made from natural or synthetic polymers, offering biocompatibility and biodegradability. mdpi.com | Allow for controlled drug release and targeted delivery. mdpi.com |

| Iron Oxide Nanoparticles (IONPs) | Magnetic nanoparticles that are biocompatible and can be easily functionalized. mdpi.com | Offer potential for targeted drug delivery using external magnetic fields. mdpi.com |

Precision Medicine Applications of this compound Analogs

Precision medicine is an approach that tailors medical treatment to the individual characteristics of each patient, often using genetic or other biomarker information. efpia.eureprocell.com This approach holds great promise for improving treatment outcomes and reducing adverse effects. The development of analogs of this compound could be guided by the principles of precision medicine.

By understanding how genetic variations in drug metabolizing enzymes, transporters, and receptors affect an individual's response to a particular drug, researchers can design analogs of this compound that are more effective and have fewer side effects in specific patient populations. reprocell.com For example, biomarker testing can identify patients who are most likely to benefit from a particular therapy, avoiding a "one-size-fits-all" approach. efpia.euefpia.eu The application of precision medicine to the development of this compound analogs could lead to more personalized and effective treatments for a range of disorders.

Advanced Spectroscopic and Structural Biology Techniques for Characterization

A thorough understanding of the three-dimensional structure of this compound and its interactions with its biological targets is essential for rational drug design. Advanced spectroscopic and structural biology techniques are critical for this purpose.